(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride

Catalog No.
S13991431
CAS No.
M.F
C7H11Cl2NS
M. Wt
212.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydroc...

Product Name

(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride

IUPAC Name

2-chloro-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride

Molecular Formula

C7H11Cl2NS

Molecular Weight

212.14 g/mol

InChI

InChI=1S/C7H10ClNS.ClH/c8-3-4-9-6-7-2-1-5-10-7;/h1-2,5,9H,3-4,6H2;1H

InChI Key

JOCLUASZYSIRGT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCCCl.Cl

(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is a chemical compound characterized by its unique structure, which includes a chloroethyl group and a thiophene ring. The thiophene ring is a five-membered heterocyclic compound containing sulfur, which contributes to the compound's chemical properties and potential biological activities. This compound is often studied for its applications in medicinal chemistry and material science.

, including:

  • Oxidation: The thiophene ring can be oxidized to produce sulfoxides or sulfones, utilizing oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Electrophilic substitution can occur, allowing the introduction of various substituents onto the thiophene ring under acidic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, making it a useful building block for more complex molecules.

Research indicates that (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride exhibits potential biological activity, particularly in antimicrobial and anticancer research. The presence of the thiophene moiety is believed to enhance its interaction with biological targets, possibly influencing enzyme activity or receptor binding. Studies are ongoing to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride typically involves:

  • Starting Materials: The synthesis often begins with 2-thiophen-2-yl-ethylamine.
  • Alkylation Reaction: The compound can be synthesized through an alkylation process where 2-thiophen-2-yl-ethylamine reacts with chloroethylamine in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetonitrile at elevated temperatures.
  • Hydrochloride Formation: The final product is often converted to its hydrochloride salt form by reacting with hydrochloric acid.

This method allows for the efficient production of the desired compound while maintaining high purity levels.

(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride has several applications:

  • Medicinal Chemistry: It is explored for its potential use in drug development, particularly for creating new therapeutic agents targeting various diseases.
  • Material Science: The compound may be utilized in developing advanced materials, including conductive polymers and organic semiconductors.
  • Research Tool: Due to its unique structural features, it serves as a valuable building block in synthetic chemistry for creating more complex molecular architectures.

Studies on (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride's interactions with biological systems are critical for understanding its pharmacological properties. Research has focused on:

  • Enzyme Inhibition: Investigating how the compound affects specific enzymes involved in metabolic pathways.
  • Receptor Binding: Analyzing its binding affinity to various receptors, which could indicate potential therapeutic effects.

These interaction studies are essential for assessing the compound's viability as a drug candidate.

Several compounds exhibit structural similarities to (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-MethylthiopheneContains a methyl group on the thiophene ringDifferent reactivity due to methyl substitution
Thiophene-2-ethylamineA precursor with distinct chemical propertiesLacks the chloroethyl group
3-(Chloroethyl)thiopheneSimilar chloroethyl substitutionDifferent position of substitution on thiophene

Uniqueness

The uniqueness of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other similar compounds. Its combination of a chloroethyl group and a thiophene moiety allows for diverse applications in both medicinal and material sciences.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

210.9989259 g/mol

Monoisotopic Mass

210.9989259 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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